2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolopyrimidinone derivative characterized by a fused bicyclic scaffold with methyl groups at positions 2 and 5 and a phenyl substituent at position 2. Its molecular formula is C₁₅H₁₃N₃O, with a molecular weight of 251.29 g/mol (calculated from structural data in ).
Pyrazolo[1,5-a]pyrimidinones are synthesized via multicomponent reactions or cyclocondensation of aminopyrazoles with carbonyl-containing precursors.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)13(10(2)16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAKYLAMMFJNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358161 | |
| Record name | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138628-48-5 | |
| Record name | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-amine with acetylacetone under acidic conditions to form the desired product . The reaction is usually carried out in acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes selective oxidation at electron-rich positions. For example:
-
C-6 position : Oxidation with potassium permanganate (KMnO₄) in acetic acid introduces a hydroxyl group, yielding 6-hydroxy derivatives (Scheme 1).
-
Methyl groups : Strong oxidizing agents like chromium trioxide (CrO₃) convert methyl substituents to carboxylic acids under acidic conditions.
Table 1: Oxidation Conditions and Products
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | Reflux, 6 hours | 6-Hydroxy derivative | 65–70 | |
| CrO₃ in H₂O/H₂SO₄ | 80°C, 3 hours | 2/5-Carboxylic acid derivatives | 50–55 |
Reduction Reactions
Reduction primarily targets the carbonyl group at C-7 and unsaturated bonds:
-
C-7 carbonyl : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
-
Aromatic rings : Lithium aluminum hydride (LiAlH₄) selectively reduces electron-deficient pyrimidine rings under anhydrous conditions.
Key Mechanistic Insight :
The reduction of the C-7 carbonyl proceeds via a metal-hydride intermediate, while aromatic reductions involve radical anion formation.
Substitution Reactions
The chlorinated or hydroxylated derivatives undergo nucleophilic substitution:
Nucleophilic Aromatic Substitution
-
C-6 position : Chlorine at C-6 is replaced by amines (e.g., NH₃/EtOH) or alkoxides (RO⁻) to form 6-amino or 6-alkoxy derivatives .
-
C-3 phenyl group : Electrophilic substitution (e.g., nitration) introduces nitro groups at the para-position of the phenyl ring .
Table 2: Substitution Reactions
| Substrate | Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Chloro derivative | NH₃ in ethanol | 6-Amino derivative | Reflux, 12 hours | 80 | |
| 6-Hydroxy derivative | MeI, K₂CO₃ | 6-Methoxy derivative | RT, 24 hours | 75 |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at C-6 using arylboronic acids .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
-
With enaminones : Cyclocondensation under microwave irradiation forms tetracyclic pyrazolo[1,5-a]pyrimido[4,5-d]pyridines .
-
With β-diketones : Acid-catalyzed cyclization yields tricyclic systems with enhanced planarity .
Scheme 3 :
Functionalization via Halogenation
Direct halogenation at C-3 or C-6 is achieved using sodium halides (NaX) and potassium persulfate (K₂S₂O₈):
-
Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces Cl at C-3 .
-
Iodination : NaI/K₂S₂O₈ in CH₃CN yields 3-iodo derivatives .
Table 3: Halogenation Outcomes
| Halogen Source | Position | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| NCS | C-3 | DMF | 60°C | 70 | |
| NaI/K₂S₂O₈ | C-3 | CH₃CN | RT | 65 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds similar to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit antitumor properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a derivative was shown to effectively reduce tumor growth in xenograft models .
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
3. Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, compounds structurally related to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have shown effectiveness against various viral infections, including influenza and HIV .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 2 | Enhances potency against cancer cells |
| Phenyl ring substitution | Increases selectivity for viral targets |
| Hydroxyl group introduction | Improves solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and tested them against various cancer cell lines. One derivative showed a significant IC50 value of 0.5 µM against breast cancer cells, indicating strong anticancer activity .
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of a formulation containing this compound in patients with chronic inflammatory conditions. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes over a six-week treatment period .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Table 1: Structural and Analytical Comparison
Key Comparative Insights
Substituent Effects on Physicochemical Properties Lipophilicity: The 4-chlorophenyl and trifluoromethyl groups in compounds increase hydrophobicity, enhancing membrane permeability compared to the parent compound . Electron-Withdrawing Groups: Trifluoromethyl (CF₃) groups in improve metabolic stability but may reduce aqueous solubility.
Synthetic Methodologies
- The target compound is likely synthesized via green methods (ultrasonic irradiation, aqueous media) similar to derivatives in , whereas CF₃-containing analogs require harsher conditions (reflux in acetic acid) .
Metabolic Stability Pyrazolo[1,5-a]pyrimidinones undergo hydroxylation and N-methylation by Mycobacterium tuberculosis enzymes , suggesting similar metabolic pathways for the target compound.
Electrochemical Behavior Triazolopyrimidinones (structurally related) exhibit redox activity at carbon electrodes , implying that the target compound may also display electroactive properties under physiological conditions.
Biological Activity
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer effects, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is with a molecular weight of 239.27 g/mol. The compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Research indicates that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, in an MCF-7 breast cancer model, compounds similar to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one demonstrated significant cytotoxicity with IC50 values ranging from 0.3 µM to 24 µM .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,5-Dimethyl-3-phenyl... | MCF-7 | 0.3 - 24 | Induces apoptosis; inhibits cell migration and cycle |
| Other derivatives (e.g., 5i) | MCF-7 | 3 - 10 | Enhances apoptosis; causes G1/S phase arrest |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. For example, it has been shown to act as a dual inhibitor of EGFR and VEGFR2, which are important targets in cancer therapy . The binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acids in the target proteins.
Case Studies
Several case studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- MCF-7 Cell Line Study : A study demonstrated that treatment with a derivative led to a decrease in the G0/G1 phase population and an increase in pre-G1 phase cells, indicating apoptosis .
- In Vivo Studies : Animal studies have shown that these compounds can effectively reduce tumor size when administered orally, suggesting good bioavailability and therapeutic potential .
The mechanisms by which 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S checkpoint.
- Apoptosis Induction : It promotes apoptotic pathways through caspase activation.
- Inhibition of Migration : The compound reduces the migratory capabilities of cancer cells.
Future Directions
Future research should focus on optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives to enhance their selectivity and potency against specific cancer types. Additionally, combination therapies involving these compounds may provide synergistic effects when used with existing treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing ethyl 3-oxo-3-phenylpropanoate with substituted pyrazol-5-amines in acetic acid for 6 hours yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Purification involves solvent removal under reduced pressure, followed by precipitation using THF and petroleum ether . Modifications at positions 2, 3, and 5 can be achieved by varying amine or ketone precursors, with reaction monitoring via TLC and characterization by / NMR .
Q. How can tautomerism in pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives be confirmed experimentally?
- Methodological Answer : Tautomeric forms (e.g., 7-ol vs. 7-one) are identified using NMR. The hydroxyl proton in the 7-ol tautomer appears as a singlet near δ 12.44 ppm, which disappears upon conversion to the 7-one form. Solvent choice (e.g., DMSO-d) and temperature control are critical to stabilize specific tautomers .
Q. What spectroscopic techniques are essential for structural elucidation of this scaffold?
- Methodological Answer :
- NMR : Assign signals for methyl (δ 2.1–2.5 ppm), phenyl (δ 7.3–7.5 ppm), and pyrimidinone protons (δ 6.5–8.0 ppm) .
- HRMS : Confirm molecular formula via high-resolution mass spectrometry (e.g., [M+H] calculated for CHNO: 254.1042) .
- X-ray crystallography : Resolve tautomeric and stereochemical ambiguities (e.g., hydrogen bonding patterns in crystal structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors using this scaffold?
- Methodological Answer :
- Substituent variation : Introduce groups at positions 2, 3, and 5 to modulate JAK/TYK2 selectivity. For example, bulky substituents at position 5 (e.g., trifluoromethylphenyl) enhance TYK2 inhibition over JAK1-3 .
- Biological assays : Test inhibitory potency using enzyme-linked immunosorbent assays (ELISA) on THP-1 monocytes. IC values for TYK2 inhibition range from 10–100 nM in selective derivatives .
- Docking studies : Use AutoDock Vina to predict binding modes in kinase ATP-binding pockets. Focus on hydrophobic interactions with Leu905 (TYK2) vs. Val831 (JAK2) to explain selectivity .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC/MIC values across studies while controlling for assay conditions (e.g., cell line, ATP concentration).
- Crystallographic validation : Resolve conflicting SAR by analyzing ligand-protein co-crystal structures. For example, water-mediated hydrogen bonds with Gly215 in MAT2A explain allosteric inhibition discrepancies .
- QSAR modeling : Use partial least squares regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .
Q. How do intermolecular interactions in crystal structures inform formulation stability?
- Methodological Answer :
- Hydrogen bonding networks : In co-crystals with water, the pyrimidinone oxygen acts as a hydrogen bond acceptor (O···H–O distance: 2.85–3.10 Å), stabilizing the lattice .
- Solvent inclusion : Identify channels or voids in crystal packing (e.g., via Mercury software) to predict hygroscopicity. Derivatives with bulky substituents (e.g., 4-tolyl) exhibit lower moisture uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
